1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine
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Overview
Description
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine is a chemical compound with the molecular formula C16H25NO3S and a molecular weight of 311.44 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 5-ethoxy-2,4-dimethylphenyl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride.
Reaction with Piperidine: The sulfonyl chloride is then reacted with 3-methylpiperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine
- 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
Uniqueness
1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethoxy group on the aromatic ring. These structural features contribute to its distinct chemical and biological properties, differentiating it from similar compounds.
Properties
Molecular Formula |
C16H25NO3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-10-16(14(4)9-13(15)3)21(18,19)17-8-6-7-12(2)11-17/h9-10,12H,5-8,11H2,1-4H3 |
InChI Key |
IEASPJAVZYLVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCC(C2)C |
Origin of Product |
United States |
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